molecular formula C12H15N5O3 B2726554 6-(2-Methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 896674-09-2

6-(2-Methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2726554
CAS RN: 896674-09-2
M. Wt: 277.284
InChI Key: NKNHDDCDUSTWHK-UHFFFAOYSA-N
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Description

“6-(2-Methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of “6-(2-Methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is likely to be complex given its long name and the presence of multiple functional groups. Unfortunately, the exact molecular structure is not provided in the available sources .

properties

IUPAC Name

6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-7-6-17-8-9(15(2)12(19)14-10(8)18)13-11(17)16(7)4-5-20-3/h6H,4-5H2,1-3H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNHDDCDUSTWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

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